N-((4aR,6S,7R,8R,8aS)-6-(4-(tert-butyl)phenoxy)-2-(furan-2-yl)-8-hydroxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide
Description
N-((4aR,6S,7R,8R,8aS)-6-(4-(tert-butyl)phenoxy)-2-(furan-2-yl)-8-hydroxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide is a complex carbohydrate-derived compound characterized by a hexahydropyrano[3,2-d][1,3]dioxin core structure. This molecule features a 4-(tert-butyl)phenoxy group at the C6 position, a furan-2-yl substituent at C2, and an acetamide moiety at C7 (Figure 1). Its stereochemistry (4aR,6S,7R,8R,8aS) is critical for its biological and physicochemical properties, as demonstrated in analogous compounds .
The compound is synthesized via multi-step glycosylation and functionalization reactions, as inferred from methods used for structurally related molecules . Its synthesis typically involves protecting group strategies (e.g., benzylidene acetals) and regioselective substitutions to install the tert-butylphenoxy and furan groups . High-resolution mass spectrometry (HRMS) and NMR spectroscopy are essential for structural validation, with key signals in the ¹H NMR spectrum corresponding to the tert-butyl group (δ ~1.30 ppm) and furan protons (δ ~6.30–7.50 ppm) .
Properties
IUPAC Name |
N-[6-(4-tert-butylphenoxy)-2-(furan-2-yl)-8-hydroxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO7/c1-13(25)24-18-19(26)20-17(12-28-21(31-20)16-6-5-11-27-16)30-22(18)29-15-9-7-14(8-10-15)23(2,3)4/h5-11,17-22,26H,12H2,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJUUKVGJGPQSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CO3)OC1OC4=CC=C(C=C4)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4aR,6S,7R,8R,8aS)-6-(4-(tert-butyl)phenoxy)-2-(furan-2-yl)-8-hydroxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 519.607 g/mol. Its structure features multiple chiral centers and functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H33NO8 |
| Molecular Weight | 519.607 g/mol |
| LogP | 2.9161 |
| Polar Surface Area (PSA) | 130.01 |
Antimicrobial Activity
Research has indicated that derivatives containing furan moieties exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some furan derivatives was reported as low as 64 µg/mL against E. coli .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Furan derivatives have been shown to inhibit cell proliferation in various cancer cell lines. For example, studies have demonstrated that certain furan-based compounds can inhibit topoisomerase I-mediated DNA uncoiling at low micromolar concentrations . This mechanism is crucial for the development of anticancer drugs as it interferes with DNA replication in cancer cells.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been noted to inhibit key enzymes involved in bacterial cell wall synthesis.
- DNA Interaction : The ability to bind to DNA and alter its topology contributes to the anticancer properties observed in related compounds.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that furan derivatives may induce oxidative stress in cells, leading to apoptosis in cancer cells.
Study 1: Antibacterial Efficacy
A study published in the International Journal of Advanced Biological and Biomedical Research evaluated various furan derivatives for their antibacterial properties. The results indicated that certain compounds demonstrated superior activity against both gram-positive and gram-negative bacteria compared to standard antibiotics .
Study 2: Cytotoxicity Against Cancer Cells
Another research article highlighted the cytotoxic effects of furan derivatives on human breast cancer cell lines (MCF-7). The findings revealed that specific derivatives exhibited significant anti-proliferative effects, suggesting potential for further development as chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of hexahydropyrano[3,2-d][1,3]dioxin derivatives with variations in substituents at C2, C6, and C5. Table 1 summarizes key analogues and their structural differences:
Key Observations:
The furan-2-yl group at C2 introduces π-π stacking capabilities, which are absent in phenyl- or dimethyl-substituted analogues, possibly influencing binding interactions in biological systems .
Stereochemical Impact:
- The (4aR,6S,7R,8R,8aS) configuration ensures optimal spatial arrangement for intramolecular hydrogen bonding between the C8 hydroxyl and the dioxin oxygen, as seen in NMR studies of related compounds (δ ~5.50 ppm for hydroxyl protons) .
Physicochemical and Spectroscopic Comparisons
NMR Profiling:
- Target Compound vs. 4-Methoxy Analogue : The tert-butyl group in the target compound causes upfield shifts for adjacent protons (δ ~1.30 ppm for -C(CH₃)₃) compared to the methoxy group (δ ~3.80 ppm for -OCH₃). The furan protons (δ ~6.30–7.50 ppm) remain consistent across analogues.
- Nitro-Substituted Analogue : The 4-nitrophenoxy group introduces deshielding effects (δ ~8.20 ppm for aromatic protons), altering electronic distribution and reducing stability under basic conditions.
Mass Spectrometry:
- HRMS data for the dimethyl-substituted analogue (C₁₁H₁₉NO₆, [M+H]⁺ = 262.128) confirm the acetamide moiety (fragment at m/z 144.065 for CH₃CONH-) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
